2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound featuring a unique combination of heterocyclic structures. The compound includes an oxadiazole ring, an imidazole ring, and a substituted acetamide group. These structural features make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents.
Formation of the Imidazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the oxadiazole and imidazole rings with the acetamide group, often using reagents like acyl chlorides and bases.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Materials Science: The compound’s heterocyclic rings can be used in the development of new materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole and imidazole rings could play a crucial role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Imidazole Derivatives: These compounds share the imidazole ring and are often used in medicinal chemistry.
Uniqueness
What sets 2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide apart is the combination of both oxadiazole and imidazole rings in a single molecule. This unique structure provides a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C17H17N5O2 |
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Molecular Weight |
323.35 g/mol |
IUPAC Name |
2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17N5O2/c1-11-2-6-13(7-3-11)19-15(23)9-22-8-14(18-10-22)16-20-17(24-21-16)12-4-5-12/h2-3,6-8,10,12H,4-5,9H2,1H3,(H,19,23) |
InChI Key |
ZKHRXZIYPFLBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4CC4 |
Origin of Product |
United States |
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